3-(4-methylphenyl)-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
CAS No.: 1094606-19-5
Cat. No.: VC11799815
Molecular Formula: C15H16N4O
Molecular Weight: 268.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1094606-19-5 |
|---|---|
| Molecular Formula | C15H16N4O |
| Molecular Weight | 268.31 g/mol |
| IUPAC Name | 3-(4-methylphenyl)-5-(5-propan-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C15H16N4O/c1-9(2)12-8-13(18-17-12)15-16-14(19-20-15)11-6-4-10(3)5-7-11/h4-9H,1-3H3,(H,17,18) |
| Standard InChI Key | ZNFJCKNDYZIEGM-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NOC(=N2)C3=NNC(=C3)C(C)C |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NOC(=N2)C3=NNC(=C3)C(C)C |
Introduction
3-(4-methylphenyl)-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a complex organic compound featuring a unique combination of oxadiazole and pyrazole moieties. This compound has garnered attention in scientific research due to its potential biological activities and structural versatility. The oxadiazole ring system is known for its electron-withdrawing properties, which can facilitate further chemical modifications through electrophilic aromatic substitution reactions.
Synthesis and Chemical Reactivity
The synthesis of 3-(4-methylphenyl)-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole can be achieved through various synthetic pathways, including nucleophilic substitutions and cyclization reactions. The oxadiazole ring can participate in electrophilic aromatic substitution reactions due to its electron-withdrawing nature, allowing for further derivatization.
Biological Activities and Potential Applications
Compounds containing oxadiazole moieties have been reported to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Specifically, derivatives of 1,2,4-oxadiazoles have shown promising results in inhibiting enzymes such as histone deacetylases (HDACs), which are involved in cancer progression. The presence of the pyrazole group may enhance biological activity due to its ability to interact with biological targets through hydrogen bonding and π-stacking interactions.
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 3-(4-methylphenyl)-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole | Not explicitly provided | Potential anti-inflammatory, antimicrobial, anticancer |
| 3-(3-Methylphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole | Not explicitly provided | Antimicrobial |
| 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-pyrazole | Not explicitly provided | Anticancer |
| 1-(4-bromophenyl)-3-(4-methylphenyl)-1H-pyrazol | Not explicitly provided | Anti-inflammatory |
Research Findings and Future Directions
Interaction studies involving 3-(4-methylphenyl)-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole can provide insights into its binding affinity and selectivity towards specific biological targets. Techniques such as molecular docking simulations and surface plasmon resonance can help elucidate the interactions at the molecular level. These studies are crucial for understanding the mechanism of action and optimizing the compound's efficacy.
Given the limited availability of specific research findings directly related to this compound, further studies are needed to fully explore its potential applications in medicinal chemistry and other fields. The unique structural features of this compound make it a promising scaffold for designing novel pharmacological agents against various diseases.
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